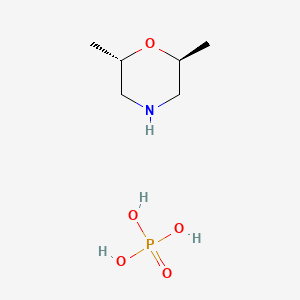
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups at the 2 and 6 positions of the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-dimethylmorpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as morpholine and methylating agents.
Methylation: The morpholine undergoes methylation at the 2 and 6 positions using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (2S,6S)-2,6-dimethylmorpholine.
Addition of Phosphoric Acid: The purified (2S,6S)-2,6-dimethylmorpholine is then reacted with phosphoric acid to form the final compound.
Industrial Production Methods
In industrial settings, the production of (2S,6S)-2,6-dimethylmorpholine;phosphoric acid may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatment strategies.
Industry: It is utilized in various industrial processes, including the production of polymers, coatings, and specialty chemicals.
作用機序
The mechanism by which (2S,6S)-2,6-dimethylmorpholine;phosphoric acid exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.
類似化合物との比較
Similar Compounds
(2S,6S)-2,6-Diaminoheptanedioate: Another compound with similar stereochemistry but different functional groups.
(2R,6R)-Hydroxynorketamine: A compound with similar structural features but different pharmacological properties.
Uniqueness
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid is unique due to its specific combination of methyl groups and phosphoric acid, which imparts distinct chemical reactivity and potential applications. Its ability to participate in various chemical reactions and its potential biological activity set it apart from other similar compounds.
特性
分子式 |
C6H16NO5P |
|---|---|
分子量 |
213.17 g/mol |
IUPAC名 |
(2S,6S)-2,6-dimethylmorpholine;phosphoric acid |
InChI |
InChI=1S/C6H13NO.H3O4P/c1-5-3-7-4-6(2)8-5;1-5(2,3)4/h5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/t5-,6-;/m0./s1 |
InChIキー |
YUULYJKSZPYHAJ-GEMLJDPKSA-N |
異性体SMILES |
C[C@H]1CNC[C@@H](O1)C.OP(=O)(O)O |
正規SMILES |
CC1CNCC(O1)C.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-Azabicyclo[2.2.1]heptan-7-YL)ethanol oxalic acid](/img/structure/B13909813.png)
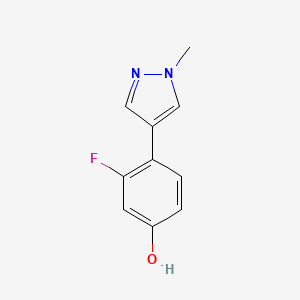
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)

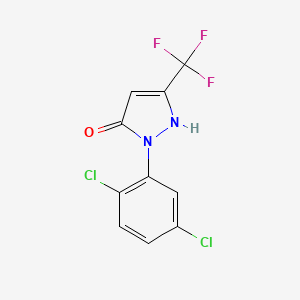
![5-Iodo-3,7-bis[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13909845.png)

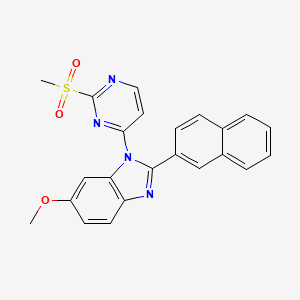
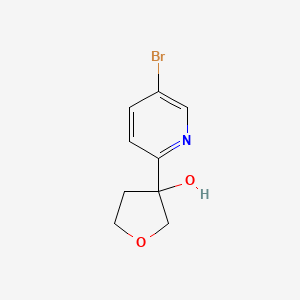
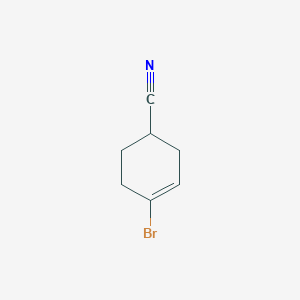
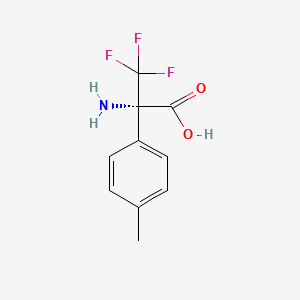
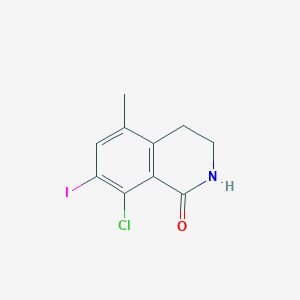
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)
